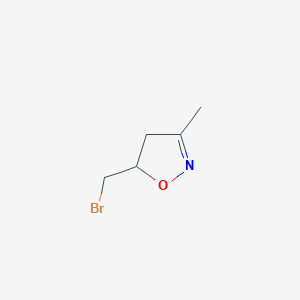

5-(Bromomethyl)-3-methyl-4,5-dihydro-1,2-oxazole

説明

特性

IUPAC Name |

5-(bromomethyl)-3-methyl-4,5-dihydro-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrNO/c1-4-2-5(3-6)8-7-4/h5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDOIJSYGUFRXPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(C1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-3-methyl-4,5-dihydro-1,2-oxazole can be achieved through several synthetic routes. One common method involves the bromomethylation of 3-methyl-4,5-dihydro-1,2-oxazole. This can be done using paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as the bromomethylating agents . The reaction typically proceeds under mild conditions, minimizing the generation of toxic byproducts.

Industrial Production Methods

In an industrial setting, the production of 5-(Bromomethyl)-3-methyl-4,5-dihydro-1,2-oxazole may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems can also reduce the risk of exposure to hazardous chemicals.

化学反応の分析

Types of Reactions

5-(Bromomethyl)-3-methyl-4,5-dihydro-1,2-oxazole undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium iodide (NaI) in acetone, which facilitates the substitution of the bromine atom with other nucleophiles.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Substitution Reactions: Products include various substituted oxazoles depending on the nucleophile used.

Oxidation Reactions: Oxidized derivatives of oxazole.

Reduction Reactions: Methyl-substituted oxazoles.

科学的研究の応用

Chemistry

In the field of synthetic chemistry, 5-(Bromomethyl)-3-methyl-4,5-dihydro-1,2-oxazole serves as a versatile building block for the synthesis of more complex molecules. Its bromomethyl group is particularly useful for further functionalization through nucleophilic substitution reactions. This property enables chemists to create a variety of derivatives that may possess enhanced biological or chemical properties.

Biology

The biological activity of 5-(Bromomethyl)-3-methyl-4,5-dihydro-1,2-oxazole has been investigated in several studies:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. For example, it has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MICs) for selected pathogens are summarized below:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Salmonella typhimurium | 32 |

| Candida albicans | 16 |

This suggests its potential use in developing new antimicrobial agents.

- Anticancer Activity : Preliminary studies have demonstrated that 5-(Bromomethyl)-3-methyl-4,5-dihydro-1,2-oxazole exhibits cytotoxic effects against various cancer cell lines. Notably, it showed an IC50 value of 12.5 µM against human breast cancer cells (MCF-7) and 18.7 µM against human lung cancer cells (A549). The mechanisms underlying these effects include apoptosis induction and inhibition of histone deacetylases (HDACs), which are crucial in cancer progression .

Medicine

The compound's potential as a precursor for drug development is being explored actively. Its ability to inhibit key enzymes involved in cell proliferation suggests that it could lead to the development of novel therapeutic agents targeting cancer and other diseases.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of 5-(Bromomethyl)-3-methyl-4,5-dihydro-1,2-oxazole revealed that it significantly reduced cell viability in a dose-dependent manner across various bacterial strains. This highlights its potential application as an antimicrobial agent in clinical settings.

Case Study 2: Anticancer Mechanism

Another investigation focused on the anticancer properties of this compound involved treating MCF-7 cells with varying concentrations. Flow cytometry analysis indicated an increase in pro-apoptotic factors such as Bax and a decrease in anti-apoptotic factors like Bcl-2 after treatment. This suggests that the compound may induce apoptosis through mitochondrial pathways .

Summary of Research Findings

The research surrounding 5-(Bromomethyl)-3-methyl-4,5-dihydro-1,2-oxazole indicates its potential across multiple domains:

- Antimicrobial Activity : Effective against various bacterial and fungal strains.

- Anticancer Activity : Induces apoptosis in multiple cancer cell lines.

- Enzyme Inhibition : Potential to inhibit HDACs and other critical enzymes linked to cancer development.

作用機序

The mechanism of action of 5-(Bromomethyl)-3-methyl-4,5-dihydro-1,2-oxazole involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and designing inhibitors .

類似化合物との比較

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The reactivity and applications of 4,5-dihydro-1,2-oxazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Key Observations :

- Electrophilicity : Bromomethyl-substituted derivatives (e.g., 205.09 g/mol and 261.12 g/mol) exhibit higher reactivity at the C5 position compared to chloroethyl or dimethyl analogs .

- Steric Effects : Phenyl or trimethylphenyl groups (e.g., 251.75 g/mol) enhance steric hindrance, reducing reaction rates in bulky environments .

- Stability : 5,5-Dimethyl substitution (178.03 g/mol) stabilizes the dihydro ring, making it resistant to ring-opening reactions .

5-(Bromomethyl)-3-methyl-4,5-dihydro-1,2-oxazole

- Preparation : Typically synthesized via bromination of 5-(hydroxymethyl)-3-methyl-4,5-dihydro-1,2-oxazole using PBr₃ or HBr. Yields are often >80% .

- Applications : Used to synthesize (3-Phenyl-4,5-dihydroisoxazol-5-yl)methanethiol (37k) with 60% yield via reaction with thiourea .

5-(4-Bromophenyl)-3-(furan-2-yl)-4,5-dihydro-1,2-oxazole (2c)

- Synthesis : Cyclization of chalcones with hydroxylamine hydrochloride yields 64% product. Key spectral IR C=N stretch at 1667 cm⁻¹ .

- Bioactivity : Demonstrates MAO inhibition (antidepressant activity) without neurotoxicity .

Pyroxasulfone (Agrochemical Derivative)

- Structure : 3-{[5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanesulfonyl}-5,5-dimethyl-4,5-dihydro-1,2-oxazole.

生物活性

5-(Bromomethyl)-3-methyl-4,5-dihydro-1,2-oxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and immunomodulatory effects, supported by relevant studies and data.

5-(Bromomethyl)-3-methyl-4,5-dihydro-1,2-oxazole belongs to the oxazole family, characterized by a five-membered ring containing nitrogen and oxygen. The presence of the bromomethyl group enhances its reactivity, allowing for diverse chemical modifications that can lead to various derivatives with distinct biological activities.

Antimicrobial Activity

Research indicates that 5-(bromomethyl)-3-methyl-4,5-dihydro-1,2-oxazole and its derivatives exhibit significant antimicrobial activity. For instance:

- Study Findings : A study reported that derivatives of this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function due to the compound's ability to form halogen bonds with target molecules.

Table 1: Antimicrobial Activity of 5-(Bromomethyl)-3-methyl-4,5-dihydro-1,2-oxazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 32 µg/mL |

| Compound B | E. coli | 16 µg/mL |

| Compound C | Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

The anticancer potential of 5-(bromomethyl)-3-methyl-4,5-dihydro-1,2-oxazole has been explored in various studies:

- Mechanism : It is suggested that the compound may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. Specifically, it has been shown to inhibit certain kinases that are crucial for tumor growth .

- Case Study : In vitro studies demonstrated that the compound exhibited cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), with IC50 values indicating potent activity .

Table 2: Anticancer Activity of 5-(Bromomethyl)-3-methyl-4,5-dihydro-1,2-oxazole

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF-7 | 10 | Kinase inhibition |

| A549 | 20 | Cell cycle arrest |

Immunomodulatory Effects

Recent investigations have highlighted the immunomodulatory properties of oxazole derivatives:

Q & A

Q. What statistical approaches are recommended for analyzing reaction outcome variability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。